Cas no 298704-22-0 (4-Hydroxybenzaldehyde-d5)

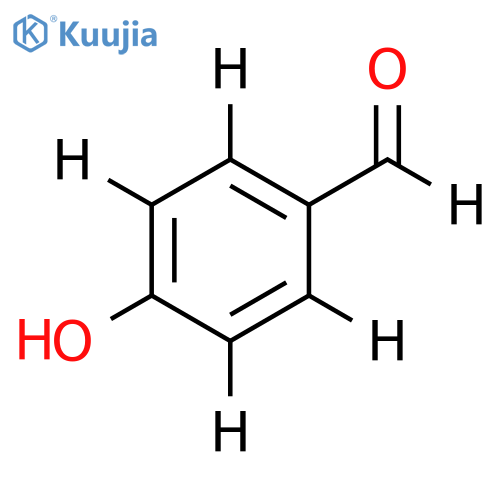

4-Hydroxybenzaldehyde-d5 structure

商品名:4-Hydroxybenzaldehyde-d5

CAS番号:298704-22-0

MF:C7H6O2

メガワット:122.121342182159

CID:1066430

4-Hydroxybenzaldehyde-d5 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxybenzaldehyde-α,2,3,5,6-d5

- 4-hydroxy-[2,3,5,6,7-2H5]-benzaldehyde

- 4-Hydroxybenzaldehyde-d5

- [2H5]-4-Hydroxybenzaldehyde

-

- インチ: 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H

- InChIKey: RGHHSNMVTDWUBI-UHFFFAOYSA-N

- ほほえんだ: C([H])(C1C([H])=C([H])C(O)=C([H])C=1[H])=O

4-Hydroxybenzaldehyde-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H828971-100mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 100mg |

$666.00 | 2023-05-18 | ||

| A2B Chem LLC | AW54312-250mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 250mg |

$815.00 | 2024-04-20 | ||

| TRC | H828971-5mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 5mg |

$ 82.00 | 2023-09-07 | ||

| A2B Chem LLC | AW54312-100mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 100mg |

$498.00 | 2024-04-20 | ||

| TRC | H828971-10mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 10mg |

$121.00 | 2023-05-18 | ||

| TRC | H828971-250mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 250mg |

$1298.00 | 2023-05-18 | ||

| TRC | H828971-25mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 25mg |

$230.00 | 2023-05-18 | ||

| TRC | H828971-50mg |

4-Hydroxybenzaldehyde-d5 |

298704-22-0 | 50mg |

$420.00 | 2023-05-18 |

4-Hydroxybenzaldehyde-d5 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

298704-22-0 (4-Hydroxybenzaldehyde-d5) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量